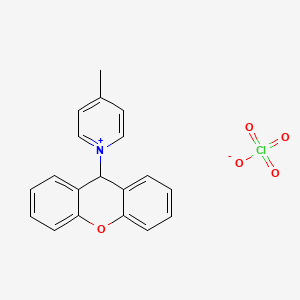
5-Bromo-5'-ethenyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5’-ethenyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination . The ethenyl group can be introduced through a Heck coupling reaction using palladium catalysts .
Industrial Production Methods
Industrial production of 5-Bromo-5’-ethenyl-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5’-ethenyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck and Suzuki couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used for Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Bithiophenes: Through substitution reactions.
Coupled Products: Through Heck and Suzuki couplings, leading to extended conjugated systems.
Aplicaciones Científicas De Investigación
5-Bromo-5’-ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photovoltaic Cells: Incorporated into materials for solar cells due to its excellent electronic properties.
Sensors: Utilized in chemical and biological sensors for detecting various analytes.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5’-ethenyl-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The bromine atom and ethenyl group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with electron-rich or electron-deficient species, making it versatile in different applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
5-Ethenyl-2,2’-bithiophene: Lacks the bromine atom, reducing its versatility in substitution reactions.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
110046-62-3 |
|---|---|
Fórmula molecular |
C10H7BrS2 |
Peso molecular |
271.2 g/mol |
Nombre IUPAC |
2-bromo-5-(5-ethenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H7BrS2/c1-2-7-3-4-8(12-7)9-5-6-10(11)13-9/h2-6H,1H2 |
Clave InChI |
FCGGMMQCKVKHQB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(S1)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
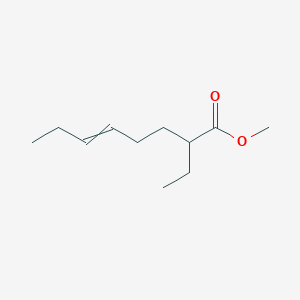
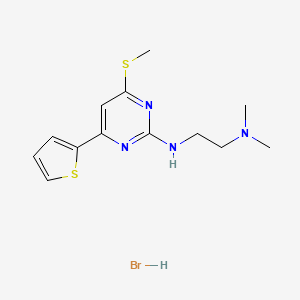
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
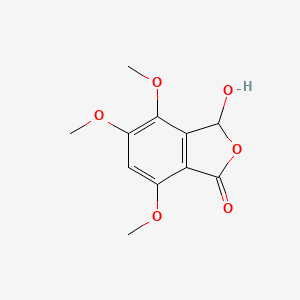
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

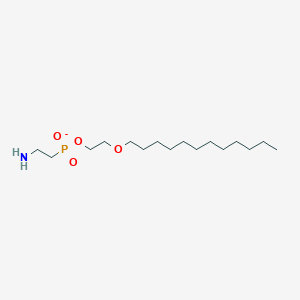
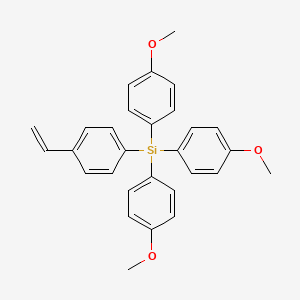
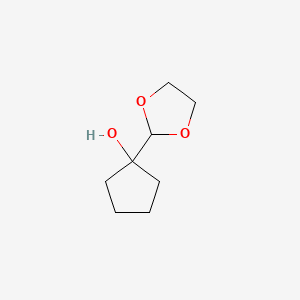
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
